molecular formula C11H8Cl2N2OS B2842782 5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine CAS No. 339022-12-7

5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B2842782
CAS No.: 339022-12-7
M. Wt: 287.16
InChI Key: XJMMGQRRJYYUJB-UHFFFAOYSA-N
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Description

5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine is an organic compound that features a dichlorophenyl group attached to a thiazole ring, which is further substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and methylamino groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with 3,4-dichlorobenzaldehyde and thiosemicarbazide, the thiazole ring can be formed through a cyclization reaction in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,4-dichlorophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-14-11-15-5-9(17-11)10(16)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMMGQRRJYYUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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